molecular formula C26H41N3O2S B11683464 2-(2-Dipropylamino-ethylsulfanyl)-6-hydroxy-5-octyl-3-phenyl-3H-pyrimidin-4-one

2-(2-Dipropylamino-ethylsulfanyl)-6-hydroxy-5-octyl-3-phenyl-3H-pyrimidin-4-one

Cat. No.: B11683464
M. Wt: 459.7 g/mol
InChI Key: UBOMJHPOXHTQJI-UHFFFAOYSA-N
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Description

2-{[2-(DIPROPYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-5-OCTYL-3-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(DIPROPYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-5-OCTYL-3-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the dihydropyrimidinone core: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the phenyl group: This step can be carried out using a Friedel-Crafts acylation reaction, where the dihydropyrimidinone core is reacted with a phenyl acyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the octyl group: This can be done through a nucleophilic substitution reaction, where the dihydropyrimidinone core is reacted with an octyl halide in the presence of a base.

    Incorporation of the dipropylaminoethylthio group: This step involves the reaction of the dihydropyrimidinone core with a dipropylaminoethylthiol in the presence of a suitable coupling agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-{[2-(DIPROPYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-5-OCTYL-3-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the dihydropyrimidinone core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dipropylaminoethylthio group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or other strong reducing agents.

    Substitution: Amines, thiols, or other nucleophiles in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of a hydroxyl compound.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[2-(DIPROPYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-5-OCTYL-3-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[2-(DIPROPYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-5-OCTYL-3-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to specific receptors: The dipropylaminoethylthio group may interact with specific receptors on the cell surface, leading to a cascade of intracellular signaling events.

    Inhibition of enzymes: The compound may inhibit the activity of specific enzymes involved in various biochemical pathways, leading to altered cellular functions.

    Modulation of gene expression: The compound may affect the expression of specific genes, leading to changes in protein synthesis and cellular behavior.

Comparison with Similar Compounds

2-{[2-(DIPROPYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-5-OCTYL-3-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE can be compared with other similar compounds, such as:

    2-(Dipropylamino)ethyl methacrylate: Similar in structure but lacks the dihydropyrimidinone core and hydroxyl group.

    2-(Diethylamino)ethyl methacrylate: Similar in structure but has an ethyl group instead of a propyl group.

    2-(Methylthio)ethyl methacrylate: Similar in structure but has a methylthio group instead of a dipropylaminoethylthio group.

The uniqueness of 2-{[2-(DIPROPYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-5-OCTYL-3-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE lies in its combination of functional groups, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C26H41N3O2S

Molecular Weight

459.7 g/mol

IUPAC Name

2-[2-(dipropylamino)ethylsulfanyl]-6-hydroxy-5-octyl-3-phenylpyrimidin-4-one

InChI

InChI=1S/C26H41N3O2S/c1-4-7-8-9-10-14-17-23-24(30)27-26(32-21-20-28(18-5-2)19-6-3)29(25(23)31)22-15-12-11-13-16-22/h11-13,15-16,30H,4-10,14,17-21H2,1-3H3

InChI Key

UBOMJHPOXHTQJI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=C(N=C(N(C1=O)C2=CC=CC=C2)SCCN(CCC)CCC)O

Origin of Product

United States

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